molecular formula C21H19NO5 B2567374 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-oxo-4-phenylbutanamide CAS No. 1448053-57-3

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-oxo-4-phenylbutanamide

Cat. No.: B2567374
CAS No.: 1448053-57-3
M. Wt: 365.385
InChI Key: WHBGTZSVCQKZLM-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-oxo-4-phenylbutanamide is a synthetic small molecule designed for chemical biology and early-stage drug discovery research. Its structure incorporates a benzo[1,3]dioxole group linked via an alkoxy-butynyl chain to a 4-oxo-4-phenylbutanamide moiety. The benzo[1,3]dioxole (methylenedioxyphenyl) scaffold is a privileged structure in medicinal chemistry, known to contribute to significant biological activities in various pharmacologically active compounds . This specific molecular architecture, featuring a rigid alkyne spacer, is of particular interest for developing novel receptor ligands or enzyme inhibitors. Researchers can utilize this compound as a key intermediate or a structural template in probing biological pathways, with potential applications in developing agents for neurological disorders, metabolic diseases, or oncology. The presence of the amide and ketone functional groups provides handles for further chemical modification, making it a versatile building block for constructing more complex chemical libraries or for use in structure-activity relationship (SAR) studies. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-oxo-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c23-18(16-6-2-1-3-7-16)9-11-21(24)22-12-4-5-13-25-17-8-10-19-20(14-17)27-15-26-19/h1-3,6-8,10,14H,9,11-13,15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBGTZSVCQKZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-oxo-4-phenylbutanamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. One common approach involves the reaction of piperonal with sodium hydroselenide in the presence of piperidine hydrochloride and ethanol as a solvent . The resulting intermediate is then subjected to further reactions to introduce the but-2-yn-1-yl linker and the 4-oxo-4-phenylbutanamide group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-oxo-4-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-oxo-4-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-oxo-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety is known to interact with enzymes and receptors, modulating their activity. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of Benzo[d][1,3]dioxol-5-yl-Containing Compounds

Compound Class / Example Structure Yield (%) Melting Point (°C) Key Substituents/Features Biological Relevance (Inferred) Source
Piperazine derivatives (e.g., 1-(2-(4-((Benzodioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2-Cl-phenyl)piperazine) 65–82 164–203 (HCl salt) Chloro, fluoro, trifluoromethyl, or tolyl substituents on phenyl/piperazine; ether linkage Likely CNS-targeting agents (analogous to SSRIs)
Benzimidazoles (e.g., 6-(benzodioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzimidazole) Not specified Not reported Fluoro, bromo, nitro substituents; sulfur-containing side chains Potential antimicrobial/antiparasitic agents
Triazoles (e.g., S-alkylated 1,2,4-triazoles with benzodioxole-phenylsulfonyl groups) 60–75 Not reported Sulfonyl, halogen, methoxy substituents; thione tautomers Possible enzyme inhibitors or anticancer candidates

Key Comparisons :

Structural Diversity :

  • The target compound’s but-2-yn-1-yl linker and 4-oxo-4-phenylbutanamide group are absent in the evidence compounds, which instead utilize piperazine, benzimidazole, or triazole cores. These differences suggest divergent synthetic routes (e.g., amidation vs. nucleophilic substitution or cyclization reactions).
  • The benzodioxole group in the evidence compounds is primarily linked via methylene or ether bonds to aromatic or heteroaromatic systems, whereas the target compound employs an alkyne spacer , which may influence conformational flexibility and bioavailability .

Synthetic Yields and Characterization :

  • Piperazine derivatives in –3 and 5 show moderate to high yields (55–82%), with melting points ranging from 164–203°C (as HCl salts). Their structures were confirmed via ¹H/¹³C-NMR and elemental analysis, with carbon content ~54–71% and nitrogen ~3–5% .
  • By contrast, benzimidazoles () and triazoles () emphasize substituent effects on reactivity, such as bromo or nitro groups altering electronic profiles and tautomeric stability .

Potential Applications: Piperazine derivatives in the evidence share structural motifs with serotonin reuptake inhibitors (e.g., paroxetine analogs in ), suggesting CNS activity . Benzimidazoles and triazoles are often explored for antimicrobial or anticancer properties due to their heterocyclic cores and halogen substituents .

Limitations and Recommendations

  • Data Gaps : The evidence lacks information on the target compound’s synthesis, characterization, or biological activity. Comparisons are speculative due to structural dissimilarities.
  • Future Directions: Synthesis and characterization of the target compound using methods analogous to those in –6 (e.g., amidation, Sonogashira coupling for the alkyne linker) would enable meaningful comparisons.

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-oxo-4-phenylbutanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Characteristics

The compound features a benzo[d][1,3]dioxole moiety and a but-2-yn-1-yl linker, contributing to its structural diversity and potential biological interactions. The presence of the 4-oxo-4-phenylbutanamide structure suggests possible interactions with various biological targets, enhancing its pharmacological profile.

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways and cancer progression. The structural components allow for interactions with active sites of enzymes.
  • Receptor Modulation : It could modulate receptor activity related to pain and inflammation, potentially influencing signaling pathways that lead to therapeutic effects.
  • Antioxidant Activity : The benzo[d][1,3]dioxole unit is known for its electron-rich nature, which might contribute to antioxidant properties.

Anti-Cancer Properties

Preliminary studies indicate that compounds with similar structures exhibit anti-cancer effects. For instance:

Study Cell Line Effect Observed
Khadra et al. (2024)Solid tumor cell linesCytotoxicity with variable IL-6 and TNF-α release
Research on benzoxazepine derivativesVarious cancer typesSignificant anti-proliferative effects

These findings suggest that this compound could be a candidate for further investigation in cancer therapeutics.

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been highlighted in various studies. Similar compounds have shown:

Activity Mechanism Reference
Inhibition of pro-inflammatory cytokinesModulation of IL-6 and TNF-α levels
Reduction in inflammation markersInteraction with inflammatory pathways

These activities underscore the compound's relevance in treating inflammatory diseases.

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Benzoxazepine Derivatives : A study demonstrated the synthesis and evaluation of benzoxazepine derivatives exhibiting anti-cancer and anti-inflammatory activities. These derivatives showed varying degrees of cytotoxicity against different cancer cell lines and highlighted the importance of structural modifications for enhanced activity .
  • Synthetic Pathways : Research into synthetic methods for similar compounds indicates that modifications to the benzo[d][1,3]dioxole moiety can enhance biological activity. The use of Sonogashira coupling reactions has been particularly effective in creating derivatives with improved pharmacological profiles.

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